Benzo[b]fluoranthene-d12 (CAS 93951-98-5) is a fully deuterated, stable isotope-labeled polycyclic aromatic hydrocarbon (PAH) engineered specifically as an internal standard for advanced mass spectrometry workflows. With a molecular weight of 264.38 g/mol and a +12 Da mass shift relative to its native counterpart, it is a foundational reagent for Isotope Dilution Mass Spectrometry (IDMS) [1]. Its primary procurement value lies in its ability to precisely correct for matrix-induced ionization suppression, extraction losses, and instrument variability during the quantification of heavy PAHs in complex environmental, food, and biological matrices. By matching the exact physicochemical properties of native benzo[b]fluoranthene, this standard ensures absolute quantitative accuracy and regulatory compliance in stringent frameworks such as EPA Method 8270, ISO 28540, and CORESTA CRM 91[2].
Substituting Benzo[b]fluoranthene-d12 with a generic deuterated PAH, such as Chrysene-d12 or Phenanthrene-d10, introduces critical quantification errors in trace-level analysis[1]. The 'benzofluoranthene' isomers (b, j, and k) are notoriously difficult to separate chromatographically, often forming critical co-eluting pairs that require precise retention time bracketing. A generic internal standard will not exactly match the retention time, partitioning coefficient (LogP), or matrix-induced ionization suppression profile of native benzo[b]fluoranthene. Consequently, using a non-exact surrogate fails to accurately correct for isomer-specific extraction recoveries during complex sample cleanups (e.g., dSPE or ASE), leading to non-compliant quantitative bias in regulatory assays where benzo[b]fluoranthene is strictly monitored as a priority pollutant and carcinogen[2].
In high-resolution GC-MS/MS profiling of PAH isomers, Benzo[b]fluoranthene-d12 demonstrates near-perfect retention time alignment with native benzo[b]fluoranthene, whereas generic surrogates like Chrysene-d12 elute significantly earlier [1]. For instance, under optimized EPA method conditions on a Select PAH column, Benzo[b]fluoranthene-d12 elutes at approximately 30.25 minutes, directly mirroring its native counterpart (30.35 min). This exact temporal alignment allows the mass spectrometer's dynamic MRM windows to precisely capture the target analyte, preventing misidentification and integration errors among the closely eluting benzo[b]-, benzo[k]-, and benzo[j]fluoranthene critical isomer cluster.
| Evidence Dimension | Chromatographic Retention Time Alignment (GC-MS/MS) |
| Target Compound Data | RT ~30.25 min (matches native Benzo[b]fluoranthene at 30.35 min) |
| Comparator Or Baseline | Chrysene-d12 (Generic IS) elutes minutes earlier, failing to bracket the specific isomer |
| Quantified Difference | Provides <0.1 min RT differential relative to native target, compared to >2 min mismatch with generic surrogates |
| Conditions | Agilent J&W Select PAH column, GC-MS/MS MRM mode, standard EPA oven ramp |
Ensures accurate peak assignment and integration for the 'b' isomer, preventing false positives or quantification errors in regulatory compliance testing.
The incorporation of 12 deuterium atoms in Benzo[b]fluoranthene-d12 provides a robust +12 Da mass shift (m/z 264 vs. m/z 252 for the native compound) [1]. When compared to partially deuterated or lower-mass-shift alternatives, the +12 Da shift completely eliminates the risk of isotopic cross-talk caused by the natural M+2 or M+4 isotopic contributions of the highly abundant native PAH in heavily contaminated samples. This ensures a pristine baseline for the internal standard channel, maintaining linear calibration curves and preventing false internal standard signal inflation even when the native analyte concentration exceeds the internal standard by several orders of magnitude.
| Evidence Dimension | Isotopic Cross-Talk / Mass Interference |
| Target Compound Data | +12 Da mass shift (m/z 264), 0% native isotopic overlap |
| Comparator Or Baseline | Partially labeled analogs (+4 Da) exhibit measurable interference from native M+4 heavy isotopes |
| Quantified Difference | Complete elimination of false IS signal contribution at high native concentrations |
| Conditions | High-concentration environmental matrix extracts analyzed via EI-MS |
Guarantees absolute quantitative accuracy and extends the linear dynamic range of the assay without requiring sample dilution.
During the extraction of heavy PAHs from complex matrices like edible oils or soils, target analytes suffer from variable recovery rates. Using Benzo[b]fluoranthene-d12 as a pre-extraction surrogate ensures that extraction losses for the native benzo[b]fluoranthene are perfectly normalized [1]. Studies utilizing EMR-Lipid dSPE cleanup show that while absolute recoveries of heavy PAHs might drop to lower levels, the isotope-dilution corrected recovery using the exact D12 analog normalizes to 95-105%. Using a generic internal standard like Phenanthrene-d10 fails to account for the specific lipophilicity (LogP ~6.12) and matrix binding affinity of the 5-ring benzofluoranthene system, leading to underreporting of the toxicant.
| Evidence Dimension | Isotope-Dilution Corrected Extraction Recovery |
| Target Compound Data | 95-105% normalized recovery for native Benzo[b]fluoranthene |
| Comparator Or Baseline | Phenanthrene-d10 (Generic IS) yields skewed normalized recoveries (<80%) due to differing lipophilicity |
| Quantified Difference | 20-25% improvement in quantitative accuracy post-extraction |
| Conditions | EMR-Lipid dSPE cleanup of pumpkin seed oil / complex lipid matrices |
Crucial for passing strict regulatory recovery criteria (e.g., 70-120%) in complex sample matrices where physical extraction losses are unavoidable.
Benzo[b]fluoranthene-d12 is directly mandated or highly recommended as an internal standard for the quantification of semi-volatile organic compounds in soil, drinking water, and wastewater [1]. Its exact retention time matching ensures compliance with EPA and ISO guidelines for resolving the critical benzo[b]/[j]/[k]fluoranthene isomer cluster.
In the EU, the 'PAH4' sum (which includes benzo[b]fluoranthene) is strictly regulated in foods and dietary supplements [2]. Procuring this specific D12 standard is essential for lipid-rich matrix extractions (like QuEChERS or EMR-Lipid), where it perfectly corrects for the severe matrix suppression and extraction losses inherent to high-fat samples.
For the determination of PAHs in tobacco products, Benzo[b]fluoranthene-d12 is utilized in the working internal standard solution to correct for complex matrix interferences [3]. Its +12 Da mass shift provides a clean MS/MS transition, preventing false positives from the thousands of co-extracted combustion byproducts.
Health Hazard;Environmental Hazard